molecular formula C10H11NO4 B182512 Dimethyl 5-aminoisophthalate CAS No. 99-27-4

Dimethyl 5-aminoisophthalate

Cat. No.: B182512
CAS No.: 99-27-4
M. Wt: 209.2 g/mol
InChI Key: DEKPYXUDJRABNK-UHFFFAOYSA-N
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Description

Dimethyl 5-aminoisophthalate (CAS 99-27-4, molecular formula: C₁₀H₁₁NO₄) is an aromatic diester featuring an amino group (-NH₂) at the 5-position of the isophthalate backbone and two methyl ester groups at the 1- and 3-positions . It is a crystalline solid with a melting point of 181°C and serves as a versatile intermediate in organic synthesis, particularly for:

  • Reduction to amino-diols using LiAlH₄ (yield: 90%) .
  • Formation of isocyanate intermediates via triphosgene treatment .
  • Ligand synthesis for coordination chemistry (e.g., DPPA-type ligands) .
  • Diazotization and azide transformations for click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-aminoisophthalate can be synthesized through several methods. One common method involves the esterification of 5-aminoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-aminoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dimethyl 5-hydroxyisophthalate.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

DMAI serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of allosteric inhibitors for viral targets.

Case Study: SARS-CoV-2 Inhibitors

A notable application of DMAI is in the synthesis of allosteric inhibitors for SARS-CoV-2 RNA-dependent RNA polymerase. In a study, DMAI was utilized to synthesize a series of derivatives that exhibited significant antiviral activity. The compound was converted into dimethyl 5-isocyanoisophthalate, which was then reacted with various anilines to yield active compounds with promising efficacy against the virus .

Agrochemical Applications

The compound is also employed in the agrochemical industry as an intermediate for developing herbicides and pesticides. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Example: Herbicide Development

Research has indicated that DMAI can be modified to produce new herbicides that target specific plant enzymes, enhancing their effectiveness while minimizing environmental impact. The structural modifications often involve the introduction of additional functional groups that improve solubility and bioactivity .

Material Science Applications

In materials science, DMAI is used in the synthesis of coordination polymers and luminescent materials. Its ability to form stable complexes with metal ions has led to its use in creating advanced materials for sensors and light-emitting devices.

Case Study: Luminescent Materials

A study demonstrated that DMAI could be used to create luminescent calcium coordination polymers. These materials exhibited unique optical properties, making them suitable for applications in photonics and optoelectronics . The hexagonal assembly of double helices formed by these polymers allows for efficient light emission and potential use in display technologies.

Dye and Pigment Applications

DMAI is also utilized in the dye industry, where it acts as an intermediate for synthesizing various dyes and pigments. Its structural characteristics enable it to impart vibrant colors to textiles and other materials.

Application Example: Textile Dyes

The compound's derivatives are synthesized to create dyes that are not only bright but also have good fastness properties, ensuring durability when applied to fabrics .

Data Tables

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalsSynthesis of antiviral compoundsHigh efficacy against viral targets
AgrochemicalsDevelopment of herbicidesTargeted action with reduced environmental impact
Material ScienceCreation of luminescent coordination polymersUnique optical properties for advanced applications
Dyes and PigmentsTextile dye productionVibrant colors with excellent fastness properties

Mechanism of Action

The mechanism of action of dimethyl 5-aminoisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isophthalate Ring

Dimethyl 5-Nitroisophthalate (CAS 1955-46-0)

  • Structure: Nitro (-NO₂) group at the 5-position.
  • Synthesis : Likely via nitration of dimethyl isophthalate.
  • Applications : Intermediate for nitro-to-amine reduction reactions.
  • Key Differences: The electron-withdrawing nitro group reduces reactivity in nucleophilic substitutions compared to the amino group . Higher molecular weight (C₁₀H₉NO₆, 251.19 g/mol) due to the nitro group .

Dimethyl 5-Iodoisophthalate (CAS 73505-48-3)

  • Structure : Iodo (-I) substituent at the 5-position.
  • Synthesis: Sandmeyer reaction on dimethyl 5-aminoisophthalate .
  • Applications: Used in Sonogashira coupling to introduce alkynes .
  • Key Differences: The iodo group enables cross-coupling reactions, unlike the amino group. Higher molecular weight (C₁₀H₉IO₄, 336.09 g/mol) .

Dimethyl 5-Methoxyisophthalate (CAS 20319-44-2)

  • Structure : Methoxy (-OCH₃) group at the 5-position.
  • Synthesis : Methylation of 5-hydroxyisophthalic acid using dimethyl sulfate .
  • Applications : Reactant in synthesizing methoxy-substituted polymers.
  • Key Differences: The methoxy group is electron-donating, altering electronic properties compared to the amino group. Lower solubility in polar solvents due to reduced hydrogen-bonding capability .

Dimethyl 5-(Methylsulfonyl)isophthalate (CAS 869529-29-3)

  • Structure : Methylsulfonyl (-SO₂CH₃) group at the 5-position.
  • Applications: Potential use in sulfonamide drug synthesis.
  • Key Differences: The sulfonyl group enhances thermal stability and acidity compared to the amino group. Higher molecular weight (C₁₁H₁₂O₆S, 272.27 g/mol) .

Ester Group Variations

Di-n-Butyl 5-Aminoisophthalate

  • Structure : n-Butyl ester groups instead of methyl.
  • Crystallography : Exhibits hydrogen-bonding networks (N–H⋯O) in the solid state, unlike the methyl ester .
  • Applications: Enhanced lipophilicity for solubility in non-polar solvents.

Dimethyl 5-Hydroxyisophthalate (CAS 73505-48-3)

  • Structure : Hydroxyl (-OH) group at the 5-position.
  • Key Differences: The hydroxyl group enables ester hydrolysis and hydrogen bonding, contrasting with the amino group’s nucleophilicity .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound -NH₂ C₁₀H₁₁NO₄ 209.20 Ligand synthesis, azide formation
Dimethyl 5-nitroisophthalate -NO₂ C₁₀H₉NO₆ 251.19 Reduction to amines
Dimethyl 5-iodoisophthalate -I C₁₀H₉IO₄ 336.09 Sonogashira coupling
Dimethyl 5-methoxyisophthalate -OCH₃ C₁₁H₁₂O₅ 224.21 Polymer synthesis
Di-n-butyl 5-aminoisophthalate -NH₂ C₁₆H₂₁NO₄ 291.34 Hydrogen-bonded crystals

Biological Activity

Dimethyl 5-aminoisophthalate (DMAI) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}N O4_{4}
  • CAS Number : 99-27-4
  • Molecular Weight : 209.20 g/mol

The compound is soluble in organic solvents like chloroform and exhibits stability under standard conditions but is incompatible with strong oxidizing agents .

Histone Deacetylase Inhibition

One of the primary areas of research regarding DMAI is its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial for regulating gene expression through chromatin remodeling. Inhibiting these enzymes can lead to increased acetylation of histones, thereby affecting gene transcription.

  • IC50_{50} Values : DMAI and its derivatives have shown significant inhibitory activity against various HDAC isoforms. For instance, one study reported an IC50_{50} value of 17 nM for a related compound, indicating potent HDAC8 inhibition .

Antiproliferative Activity

Research indicates that DMAI exhibits antiproliferative effects on cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

  • Cell Lines Tested : Various cancer cell lines have been used to evaluate the antiproliferative effects of DMAI, demonstrating significant reductions in cell viability at micromolar concentrations .

Synthesis and Evaluation

A study focused on synthesizing novel compounds derived from DMAI highlighted its utility in creating HDAC inhibitors. The synthesized compounds were evaluated for their biological activity, revealing that modifications to the DMAI structure could enhance HDAC inhibition and neuroprotective properties .

CompoundHDAC8 IC50_{50} (nM)HDAC3 IC50_{50} (nM)Activity Type
3f17128Inhibitor
3b432487Inhibitor

This table summarizes the potency of different compounds derived from DMAI in inhibiting HDAC enzymes, underscoring its potential as a scaffold for drug development.

Self-Assembly Studies

Another interesting aspect of DMAI's biological activity involves its self-assembly properties. Research has demonstrated that DMAI can participate in the formation of complex nanostructures, which may have implications for drug delivery systems or materials science applications .

Applications in Drug Development

Given its biological activity, DMAI has potential applications in:

  • Cancer Therapy : As an HDAC inhibitor, DMAI could be developed into a therapeutic agent for various cancers.
  • Neuroprotection : Its neuroprotective properties suggest possible uses in treating neurodegenerative diseases.
  • Material Science : The ability to form self-assembled structures opens avenues for creating novel materials with specific functional properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 5-aminoisophthalate derivatives, and how are intermediates characterized?

this compound is frequently functionalized via reactions such as isocyanate formation (using triphosgene and triethylamine in anhydrous CH₂Cl₂) or reduction with LiAlH₄ to yield amino-diol intermediates. For example, in the synthesis of amphiphiles, the amino group reacts with triphosgene to form an isocyanate intermediate, which is then coupled with alcohols like 6-aminohexanol . Characterization typically involves ¹H/¹³C NMR to confirm structural changes, FT-IR to track functional groups (e.g., isocyanate peaks at ~2200 cm⁻¹), and HRMS for molecular weight validation .

Q. How should researchers handle this compound safely in laboratory settings?

While this compound itself lacks explicit hazard data in the provided evidence, general safety protocols for aromatic amines apply:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store in airtight containers under refrigeration (2–8°C) to prevent degradation .
  • Quench reactive intermediates (e.g., isocyanates) with aqueous KOH or ethanol before disposal .

Q. What spectroscopic methods are critical for characterizing this compound-based compounds?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.65–7.70 ppm) and ester/amine group integration .
  • FT-IR : For tracking carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for materials like MOFs or supramolecular crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound in diazide synthesis?

Diazide synthesis often requires replacing conventional diazotization (NaNO₂/AcOH–H₂O/NaN₃) with t-Bu-ONO and TMS-N₃ in CH₃CN to improve regioselectivity and yield (up to 90%). Key optimizations include:

  • Maintaining low temperatures (0°C) during LiAlH₄ reduction to prevent over-reduction.
  • Using anhydrous CH₂Cl₂ and inert atmospheres to avoid side reactions with moisture .
  • Purifying intermediates via flash chromatography (e.g., EtOAc:MeOH gradients) to isolate azido-diols .

Q. What role does this compound play in designing stimuli-responsive materials like MOFs or supramolecular crystals?

The amino and ester groups enable coordination with metal ions (e.g., Co²⁺ in MOFs) and π-π stacking in supramolecular assemblies. For example:

  • In MOF [Co(AIP)(bpy)₀.₅(H₂O)]·2H₂O , the 5-aminoisophthalate ligand facilitates reversible dehydration while maintaining crystallinity, studied via dynamic in situ XRD .
  • Polymorphic crystals (1B and 1G ) exhibit tunable luminescence (blue/green) and elasticity based on solvent concentration, controlled by H-aggregation vs. isolated π-systems .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The amino group may adopt different protonation states in acidic/neutral conditions.
  • Impurity peaks : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons.
  • Crystallographic validation : Single-crystal XRD can resolve ambiguities in regiochemistry .

Q. What computational tools aid in predicting reaction pathways for this compound-based syntheses?

  • DFT calculations (e.g., Gaussian 16) model transition states for isocyanate formation or LiAlH₄ reduction.
  • SHELX suite refines crystallographic data for MOFs, ensuring accurate bond-length/angle measurements .
  • Molecular docking (AutoDock Vina) predicts host-guest interactions in supramolecular systems .

Q. Methodological Guidance

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and TGA .
  • For MOFs, use in situ Raman spectroscopy to track ligand displacement during dehydration .

Q. What strategies improve yield in large-scale syntheses of this compound derivatives?

  • Batch vs. flow chemistry : Flow systems reduce exothermic risks in triphosgene reactions.
  • Scalable purification : Replace aqueous workup with direct chromatography for polar intermediates (e.g., azido-diols) .
  • Process analytical technology (PAT) : Use inline FT-IR to monitor reaction progress in real time .

Q. How can researchers validate the environmental safety of this compound in academic studies?

  • Follow OECD 301 guidelines for biodegradability testing.
  • Use LC-MS/MS to detect trace residues in wastewater.
  • Reference EPA use reports for disposal protocols (e.g., incineration with scrubbers) .

Properties

IUPAC Name

dimethyl 5-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DEKPYXUDJRABNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
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DSSTOX Substance ID

DTXSID2059190
Record name Dimethyl 5-aminoisophthalate
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Molecular Weight

209.20 g/mol
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CAS No.

99-27-4
Record name 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester
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Record name Dimethyl 5-aminoisophthalate
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Synthesis routes and methods I

Procedure details

The AB2 monomer, 4-mercapto-5-aminoisophthalic acid hydrochloride, is synthesized in similar fashion, starting with catalytic hydrogenation of dimethyl 5-nitroisophthalate to form the corresponding amine, dimethyl-5-aminoisophthalate, which is then acetylated to protect the amino group. Dimethyl-5-aminoisophthalate is treated with thiocyanogen bromide (generated in-situ from bromine and ammonium thiocynate), and finally hydrolyzed to provide the desired monomer.
Name
4-mercapto-5-aminoisophthalic acid hydrochloride
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-Nitro-1,3-benzenedicarboxylic acid dimethyl ester (95.7 g, 0.4 mol) and 5% Pd/C (8 g) are loaded into a 2 L hydrogenation vessel equipped with a thermometer and a mechanical stirrer, that contains methanol (0.8 L) and 2M HCl (0.3 L; 0.6 mol). The obtained suspension is maintained under mechanical stirring and purged with nitrogen washings, at the end of which the hydrogenation reaction is carried out at a temperature comprised between 45 and 55° C. The reaction is complete in 2 hours. A nitrogen flow is then passed through the reaction vessel to wash out any hydrogen gas, the catalyst is filtered off and the obtained solution is evaporated under vacuum to yield a solid residue. The obtained product is loaded into a 5 L vessel, equipped with a mechanical stirrer, and containing deionized water (3 L) and 34% HCl (0.1 L). The obtained suspension is filtered from the insoluble residue and 2M NaOH is added to the filtrate up to pH 10. The solid product that crystallizes out is recovered by filtration, washed with deionized water and dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%).
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0.8 L
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0.3 L
Type
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0.1 L
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3 L
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl 5-aminoisophthalate
Dimethyl 5-aminoisophthalate
Dimethyl 5-aminoisophthalate
Dimethyl 5-aminoisophthalate
Dimethyl 5-aminoisophthalate

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